molecular formula C8H7F4N B1419647 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine CAS No. 1038724-69-4

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B1419647
CAS No.: 1038724-69-4
M. Wt: 193.14 g/mol
InChI Key: KEZCRGUNLBJCLU-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanamine moiety

Scientific Research Applications

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: It is investigated for its potential biological activity, including its use as a ligand in receptor binding studies.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 2,2-difluoroethanamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates.

    Synthetic Route: A common synthetic route involves the nucleophilic substitution of 2,5-difluorobenzene with 2,2-difluoroethanamine in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve anhydrous solvents and inert atmospheres to prevent side reactions.

    Major Products: Major products formed from these reactions include substituted amines, alcohols, ketones, and carboxylic acids.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine and 1-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine share structural similarities but differ in the position of the fluorine atoms on the phenyl ring.

    Uniqueness: The unique arrangement of fluorine atoms in this compound imparts distinct chemical and physical properties, such as altered reactivity and stability, which can be advantageous in specific applications.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZCRGUNLBJCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038724-69-4
Record name 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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